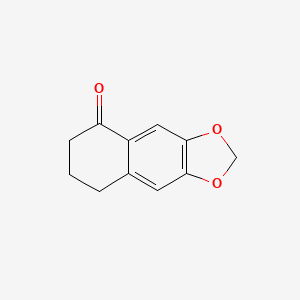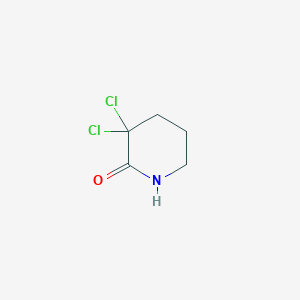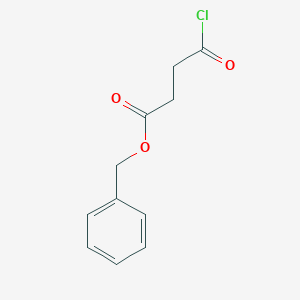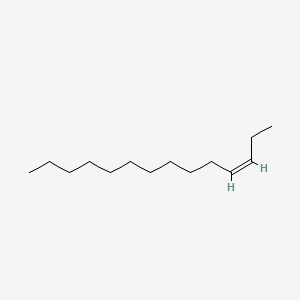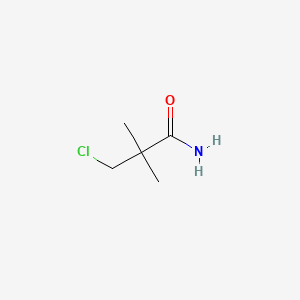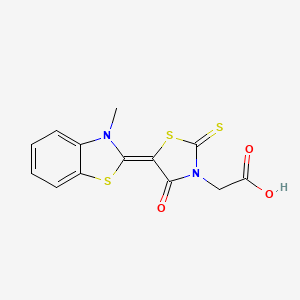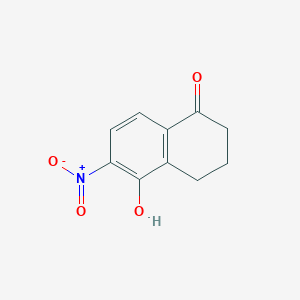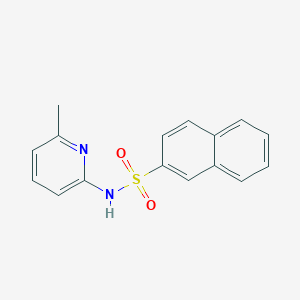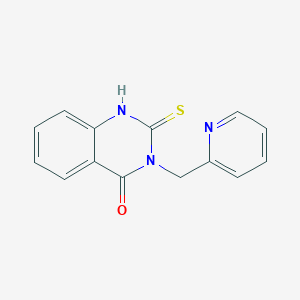
3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Descripción general
Descripción
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as PQ, is a heterocyclic organic compound with a unique chemical structure. It is composed of a quinazolinone ring and a pyridin-2-ylmethyl substituent, and is an important synthetic intermediate for the production of medicines, dyes, and polymers. PQ has been studied extensively for its potential applications in the fields of medicine, chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticonvulsant Properties
A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds similar to 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, were synthesized and evaluated for antimicrobial and anticonvulsant activities. Some of these compounds displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives exhibited potent anticonvulsant activity, highlighting the potential of these compounds in medical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Insecticidal Activity
Another research focused on a compound structurally related to this compound, which demonstrated excellent insecticidal activity against Plutella xylostella. This finding suggests potential use in agricultural applications for pest control (Cong, Jiang, & Cheng, 2021).
Antimicrobial Effect and Cytotoxicity
Another study synthesized and investigated the antimicrobial and cytotoxic activities of derivatives of 3H-quinazolinone, including 3-(pyridin-3-ylmethy)-3,4-dihydroquinazolin-4-one. These compounds exhibited MIC values against P. aeruginosa lower than ampicillin, indicating strong antimicrobial properties. However, they also showed cytotoxic effects on gingival fibroblasts, suggesting caution in their potential therapeutic applications (Demirel et al., 2019).
Fluorescence Sensor for Metal Ions
A dihydroquinazolinone derivative was synthesized for selective recognition of Cu2+ ions, demonstrating "turn-off" type paramagnetic fluorescence quenching towards these ions. This application could be useful in environmental monitoring and analytical chemistry (Borase, Thale, & Shankarling, 2016).
Synthetic Approaches
Several studies have focused on developing practical and efficient synthetic methods for producing derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These methods emphasize practical simplicity, high yields, and environmental friendliness, which are crucial for large-scale production and application in various fields, including pharmaceuticals and agriculture (Azizi & Edrisi, 2017).
Mecanismo De Acción
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6250–6255. Link : Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule. Chemical Science, 11(42), 11377–11386. Link : Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Their Biological Evaluation against Immortalized Rat Hepatic Stellate Cells (HSC-T6). Molecules, 25(22), 5226. Link
Propiedades
IUPAC Name |
3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-6-1-2-7-12(11)16-14(19)17(13)9-10-5-3-4-8-15-10/h1-8H,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOKGWSUGKWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357737 | |
| Record name | STK464162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4210-51-9, 422274-45-1 | |
| Record name | STK464162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



